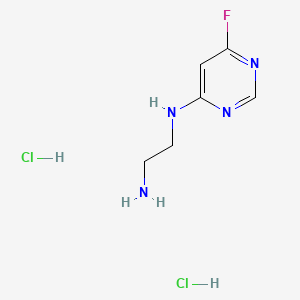
1-Methylcyclohexane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C7H13ClO2S It is a derivative of cyclohexane, where a methyl group and a sulfonyl chloride group are attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives using reagents such as hydrogen peroxide and sulfuryl chloride. The reaction typically involves the conversion of 1-methylcyclohexane-1-thiol to the corresponding sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to the corresponding thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines and alcohols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation.
Thiols: Formed from reduction.
Applications De Recherche Scientifique
1-Methylcyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-methylcyclohexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparaison Avec Des Composés Similaires
- Cyclohexane-1-sulfonyl chloride
- 4-Methylcyclohexane-1-sulfonyl chloride
- 1-Methylcyclopropane-1-sulfonyl chloride
Uniqueness: 1-Methylcyclohexane-1-sulfonyl chloride is unique due to the presence of both a methyl group and a sulfonyl chloride group on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other sulfonyl chlorides and makes it a valuable compound in synthetic organic chemistry .
Propriétés
Formule moléculaire |
C7H13ClO2S |
|---|---|
Poids moléculaire |
196.70 g/mol |
Nom IUPAC |
1-methylcyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClO2S/c1-7(11(8,9)10)5-3-2-4-6-7/h2-6H2,1H3 |
Clé InChI |
KXHHIKQDDSOEHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)

![Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)
![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)






